2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic building blocks to more complex structures. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and confirmed by X-ray crystallography . This demonstrates the potential for synthesizing complex molecules with fluorine and thiazole components, which could be relevant to the synthesis of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid".
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a thiadiazolyl derivative was unambiguously determined using this method . Similarly, the crystal structure of a 5-fluorouracil derivative was reported, providing insights into the planarity of aromatic rings and the electron delocalization in certain bonds . These findings suggest that the molecular structure of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" could also be characterized by similar techniques to understand its conformation and electronic properties.
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorine and thiazole derivatives. For example, the reaction of a fluorogenic reagent with primary amines and aminated carbohydrates for detection and analysis , and the fluorescence derivatization of amino acids with a benzothiazolyl derivative . These reactions highlight the reactivity of such compounds and their potential use in analytical chemistry, which could be extrapolated to the reactivity of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, such as the stability of fluorescent derivatives in acidic and basic solutions , and the synthesis and properties of triazole-thioacetic acid salts . These studies provide a foundation for understanding how the incorporation of fluorine and thiazole moieties can affect the solubility, stability, and reactivity of a compound. It is reasonable to infer that "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" would exhibit unique physical and chemical properties that could be explored in further research.
Scientific Research Applications
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2-Fluorophenylacetic acid : This compound was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .
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2-Chloro-4-fluorophenylacetic acid : This compound is used as a pharmaceutical intermediate .
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4-Fluorophenylacetic acid : This compound is used as an intermediate in the production of fluorinated anesthetics .
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2-Fluorophenylacetic acid : This compound was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .
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2-Chloro-4-fluorophenylacetic acid : This compound is used as a pharmaceutical intermediate .
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4-Fluorophenylacetic acid : This compound is used as an intermediate in the production of fluorinated anesthetics .
Safety And Hazards
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFDKAVVGHWKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368369 |
Source
|
Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid | |
CAS RN |
568543-71-5 |
Source
|
Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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